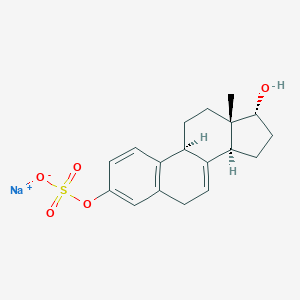

Sodium 17alpha-dihydroequilin sulfate

説明

特性

IUPAC Name |

sodium;[(9S,13S,14S,17R)-17-hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16-17,19H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,17-,18+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFNZYFVJFYZML-AMGVKYAUSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])[C@@H]1CC[C@H]2O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NaO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56050-05-6 |

Source

|

| Record name | Sodium 17alpha-dihydroequilin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056050056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estra-1,3,5(10),7-tetraene-3,17-diol, 3-(hydrogen sulfate), monosodium salt, (17α)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 17.ALPHA.-DIHYDROEQUILIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26M1SOC3KA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-Depth Technical Guide to the In Vivo Pharmacokinetics of 17α-Dihydroequilin Sulfate Sodium Salt

Executive Summary

17α-Dihydroequilin (17α-DH-EQ), as its sodium sulfate salt, is a significant component of conjugated equine estrogens (CEE), a widely utilized hormone therapy.[1] Understanding its in vivo pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is critical for optimizing therapeutic efficacy and safety. This guide provides a comprehensive technical overview for researchers and drug development professionals, synthesizing established methodologies with mechanistic insights. We detail field-proven protocols for preclinical in vivo studies, bioanalytical quantitation, and data analysis, grounded in authoritative standards and scientific rationale.

Introduction: The Role of 17α-DH-EQ in Estrogen Therapy

Conjugated equine estrogens are a complex mixture of at least 10 estrogenic compounds, extracted from the urine of pregnant mares.[2] While estrone sulfate is the most abundant component, other estrogens like equilin sulfate and 17α-dihydroequilin sulfate contribute significantly to the overall biological effect.[3] 17α-DH-EQ sulfate constitutes approximately 13.5–19.5% of the total CEE mixture.[3] Unlike 17β-estradiol, the primary human estrogen, these equine estrogens possess unique structural features, such as an unsaturated B-ring, which influences their metabolic fate and receptor binding, leading to distinct physiological responses. A thorough characterization of the pharmacokinetics of individual components like 17α-DH-EQ is essential for elucidating the complex pharmacology of CEEs and for the development of novel, targeted estrogenic therapies.

1.1 Core Objectives of this Guide:

-

To provide a robust framework for designing and executing in vivo pharmacokinetic studies of 17α-DH-EQ sulfate.

-

To detail validated protocols for sample collection, processing, and bioanalysis using modern analytical techniques.

-

To explain the scientific rationale behind key experimental choices, ensuring methodological integrity.

-

To present a clear pathway for non-compartmental pharmacokinetic data analysis and interpretation.

Preclinical In Vivo Pharmacokinetic Study Design

The foundation of a successful PK study lies in a meticulously planned in vivo phase. The choices of animal model, dose, and study design are paramount for generating translatable and reliable data.

2.1 Rationale for Species Selection

The selection of an appropriate animal model is a critical first step. While non-human primates (e.g., rhesus monkeys) offer the closest physiological parallel to humans, rodents are frequently used for initial PK screening due to practical and ethical considerations.

-

Rodents (Rats, Mice): Rats, particularly the Sprague-Dawley or Wistar strains, are commonly used. The ovariectomized (OVX) female rat is a standard model for estrogen studies, as it eliminates endogenous estrogen production, providing a clean baseline to assess the effects of exogenous compounds.[4][5] However, it's important to note that protein binding and metabolic pathways can differ significantly from humans.[6]

-

Non-Human Primates (Monkeys): Cynomolgus or rhesus monkeys are highly valuable for their closer phylogenetic relationship to humans, including more similar metabolic profiles and the presence of sex hormone-binding globulin (SHBG), which influences estrogen distribution.[6][7]

Causality Behind the Choice: For a foundational PK study of a compound like 17α-DH-EQ, the ovariectomized rat provides a cost-effective and well-characterized model to determine fundamental parameters like oral bioavailability and clearance rate. Data from this model can then justify more complex and costly studies in non-human primates to confirm and refine the PK profile in a more human-relevant system.

2.2 Dose Formulation and Administration

As a sodium sulfate salt, 17α-DH-EQ is water-soluble, simplifying formulation for both oral and intravenous administration.

-

Vehicle: For oral (PO) administration, a simple aqueous vehicle like sterile water or 0.5% methylcellulose is sufficient. For intravenous (IV) administration, sterile saline is the standard.

-

Dose Selection: Dose levels should be selected based on existing toxicological data or allometric scaling from doses used in human therapy. The goal is to achieve plasma concentrations that are analytically quantifiable without inducing overt pharmacological or toxic effects that could alter the drug's disposition.[8]

2.3 Experimental Design: The Crossover Approach

A crossover design is highly recommended for preclinical PK studies. In this design, each animal receives both the IV and PO formulations in separate study periods, with a washout period in between.

Self-Validating System: This design is powerful because each animal serves as its own control, minimizing inter-animal variability and increasing the statistical power of the study. This allows for the direct calculation of absolute oral bioavailability (F%) for each subject.

Caption: Crossover study design for determining absolute bioavailability.

Detailed Experimental Protocols

3.1 Protocol: Intravenous (IV) and Oral (PO) Dosing

-

Animal Preparation: Acclimate animals for at least one week. For IV studies, animals should be surgically fitted with a catheter (e.g., in the jugular vein) to facilitate stress-free dosing and blood collection.

-

Dose Administration (IV): Administer the formulated dose as a slow bolus injection via the catheter over 1-2 minutes. Record the exact time of administration.

-

Dose Administration (PO): Administer the dose using a gavage needle directly into the stomach. This ensures the entire dose is delivered. Record the exact time of administration.

3.2 Protocol: Serial Blood Sampling

-

Collection Schedule: A typical sampling schedule would be:

-

IV: Pre-dose, 2, 5, 15, 30 minutes; 1, 2, 4, 8, 12, and 24 hours post-dose.

-

PO: Pre-dose, 15, 30 minutes; 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Rationale: The early time points for IV administration are crucial for defining the distribution phase, while the later points for both routes define the elimination phase.

-

-

Sample Collection: Collect approximately 150-200 µL of whole blood at each time point into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Volume Replacement: To prevent hypovolemia from repeated sampling, replace the collected blood volume with an equal volume of sterile saline.

3.3 Protocol: Plasma Sample Processing

-

Centrifugation: Immediately after collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.[9]

-

Aliquoting: Carefully transfer the supernatant (plasma) to a clean, labeled polypropylene tube.

-

Storage: Snap-freeze the plasma samples in liquid nitrogen and store them at -80°C until bioanalysis.[9]

-

Rationale: Immediate processing and deep-freezing are critical to prevent degradation of the analyte and ensure sample integrity.

-

Bioanalytical Methodology: LC-MS/MS Quantitation

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like 17α-DH-EQ in complex biological matrices due to its superior sensitivity and specificity.[10]

4.1 Sample Preparation: Solid-Phase Extraction (SPE)

-

Thaw Samples: Thaw plasma samples on ice.

-

Enzymatic Hydrolysis: To measure total 17α-DH-EQ (both conjugated and unconjugated forms), an enzymatic hydrolysis step is required to cleave the sulfate group. Incubate plasma with a Glusulase enzyme preparation.[11]

-

Protein Precipitation & Extraction: Add an internal standard (ideally a stable isotope-labeled version of the analyte, e.g., d4-17α-DH-EQ) to the plasma. Precipitate proteins with cold acetonitrile. Centrifuge and pass the supernatant through an SPE cartridge (e.g., a C18 reversed-phase cartridge) to clean up the sample and concentrate the analyte.

-

Elution and Reconstitution: Elute the analyte from the cartridge with methanol, evaporate the solvent, and reconstitute the residue in the mobile phase for injection.

4.2 LC-MS/MS Conditions

The precise conditions must be optimized, but a typical setup is outlined below.

| Parameter | Condition | Rationale |

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for steroid molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation for positive ion mode. |

| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile | Organic solvent for eluting the analyte from the column. |

| Gradient | 20% B to 95% B over 5 minutes | A gradient elution is necessary to separate the analyte from matrix interferences. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for steroids.[10] |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) | Provides high specificity by monitoring a specific precursor-to-product ion transition. |

4.3 Method Validation

The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA guidance) to ensure its reliability.[12][13] Validation includes assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects.

Pharmacokinetic Data Analysis

Once plasma concentrations are determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA), which makes fewer assumptions about the data compared to compartmental modeling.

5.1 Key Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum observed plasma concentration. |

| Tmax | Time at which Cmax is observed. |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable time point. |

| AUC(0-inf) | Area under the curve extrapolated to infinity. |

| t1/2 | Elimination half-life. |

| CL | Clearance: the volume of plasma cleared of the drug per unit time. |

| Vd | Volume of distribution: the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| F% | Absolute oral bioavailability: the fraction of the oral dose that reaches systemic circulation. |

5.2 Calculation of Bioavailability

Absolute bioavailability (F%) is a critical parameter that defines the efficacy of an oral formulation. It is calculated using the dose-normalized AUC values from the IV and PO administrations:

F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Caption: Simplified metabolic pathway of 17α-Dihydroequilin.

Conclusion and Implications

This guide outlines a comprehensive, scientifically-grounded approach to characterizing the in vivo pharmacokinetics of 17α-dihydroequilin sulfate. By employing robust study designs, validated bioanalytical methods, and standard data analysis techniques, researchers can generate high-quality data essential for regulatory submissions and advancing drug development. [8][14]A thorough understanding of the ADME profile of 17α-DH-EQ, and its metabolic interconversion with other potent estrogens, is fundamental to fully comprehending the therapeutic actions and risks associated with conjugated equine estrogen therapies. This knowledge enables the rational design of future hormone therapies with improved safety and efficacy profiles.

References

-

17β-Dihydroequilin - Wikipedia. (n.d.). Retrieved March 12, 2026, from [Link]

-

17α-Dihydroequilenin. (n.d.). In Wikipedia. Retrieved March 12, 2026, from [Link]

-

FDA. (n.d.). Metabolism and Pharmacokinetic Studies. Retrieved March 12, 2026, from [Link]

-

Plowchalk, D. R., & Teeguarden, J. G. (2002). Development of a physiologically based pharmacokinetic model for estradiol in rats and humans: a biologically motivated quantitative framework for evaluating responses to estradiol and other endocrine-active compounds. Toxicological Sciences, 69(1), 60–77. [Link]

-

Zhang, Y., et al. (2022). Pharmacokinetic Study of Conjugated Equine Estrogens in Healthy Chinese Postmenopausal Women Using a Parallel Two-Column LC-MS/MS Method. FirstWord Pharma. [Link]

-

17α-Dihydroequilin. (n.d.). In Wikipedia. Retrieved March 12, 2026, from [Link]

-

Bhavnani, B. R., & Woolever, C. A. (1991). Pharmacokinetics of equilin and equilin sulfate in normal postmenopausal women and men. The Journal of Clinical Endocrinology & Metabolism, 72(6), 1339–1345. [Link]

-

Lant, M. S., et al. (1996). Determination of 17 alpha-dihydroequilenin in rat, rabbit and monkey plasma by high-performance liquid chromatography with fluorimetric detection. Journal of Chromatography B: Biomedical Applications, 676(1), 69–75. [Link]

-

FDA. (n.d.). Guidance for Industry: Structure and Content of Clinical Study Reports. Retrieved March 12, 2026, from [Link]

-

Al-Nuaimy, W. M., et al. (2024). Biochemical and Histological Effects of Long-Term Administration of Estrogen on Female Mice. ResearchersLinks. [Link]

-

Fink, B. E., et al. (2007). A comparison of ovariectomy models for estrogen studies. American Journal of Physiology-Heart and Circulatory Physiology, 292(2), H1089–H1095. [Link]

-

Bhavnani, B. R., & Cecutti, A. (1994). Pharmacokinetics of 17 beta-dihydroequilin sulfate and 17 beta-dihydroequilin in normal postmenopausal women. The Journal of Clinical Endocrinology & Metabolism, 78(1), 197–204. [Link]

-

FDA. (2026). FDA revises PK study approach in new biosimilar draft guidance. European Pharmaceutical Review. [Link]

-

Zhao, L., et al. (2014). Select estrogens within the complex formulation of conjugated equine estrogens (Premarin®) are protective against neurodegenerative insults: implications for a composition of estrogen therapy to promote neuronal function and prevent Alzheimer's disease. Endocrinology, 155(4), 1479–1489. [Link]

-

Bhavnani, B. R., & Cecutti, A. (2002). Pharmacokinetics of 17 Beta-Dihydroequilin Sulfate in Normal Postmenopausal Women Under Steady State Conditions. The Journal of Clinical Endocrinology & Metabolism, 87(4), 1761–1769. [Link]

-

Liu, C.-Y., et al. (2021). Conjugated equine estrogen used in postmenopausal women associated with a higher risk of stroke than estradiol. Scientific Reports, 11(1), 10813. [Link]

-

FDA. (2014). FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. Greenleaf Health. [Link]

-

Celerier, E., et al. (2005). Pharmacokinetics and effects of 17beta-estradiol and progesterone implants in ovariectomized rats. The Journal of Pain, 6(12), 821–829. [Link]

-

Plowchalk, D. R., & Teeguarden, J. G. (2002). Development of a Physiologically Based Pharmacokinetic Model for Estradiol in Rats and Humans: A Biologically Motivated Quantitative Framework for Evaluating Responses to Estradiol and Other Endocrine-Active Compounds. Toxicological Sciences, 69(1), 60–77. [Link]

-

FDA. (2022). Population Pharmacokinetics Guidance for Industry. Retrieved March 12, 2026, from [Link]

-

Wilcox, J. G., et al. (1996). Biologic effects of 17 alpha-dihydroequilin sulfate. Fertility and Sterility, 66(5), 748–752. [Link]

-

Taylor & Francis Online. (n.d.). 17β-Dihydroequilin – Knowledge and References. Retrieved March 12, 2026, from [Link]

-

Hobi, G., et al. (2022). Impact of 6 month conjugated equine estrogen versus estradiol-treatment on biomarkers and enriched gene sets in healthy mammary tissue of non-human primates. PLOS ONE, 17(3), e0265198. [Link]

-

Demyanets, S., et al. (2006). The estrogen metabolite 17beta-dihydroequilenin counteracts interleukin-1alpha induced expression of inflammatory mediators in human endothelial cells in vitro via NF-kappaB pathway. British Journal of Pharmacology, 148(2), 222–230. [Link]

-

Resnick, S. M., et al. (2009). Effects of conjugated equine estrogens on cognition and affect in postmenopausal women with prior hysterectomy. The Journal of Clinical Endocrinology & Metabolism, 94(11), 4285–4293. [Link]

-

Higashi, T., & Shimada, K. (2013). Derivatization of neutral steroids to enhance detection sensitivity in liquid chromatography-electrospray ionization-tandem mass spectrometry. Drug Discoveries & Therapeutics, 7(1), 9–17. [Link]

-

Geyer, P. E., et al. (2017). Pre-analytical processing of plasma and serum samples for combined proteome and metabolome analysis. Frontiers in Physiology, 8, 876. [Link]

-

Yilmaz, B., & Kadioglu, Y. (2013). Determination of 17α-Estradiol and 17β-Estradiol in Urine by High Performance Liquid Chromatography with Pre-column Derivatization. ResearchGate. [Link]

-

Carling, R. S., et al. (2015). Analysis of 17 α-hydroxyprogesterone in bloodspots by liquid chromatography tandem mass spectrometry. Annals of Clinical Biochemistry, 52(Pt 1), 108–114. [Link]

Sources

- 1. 17α-Dihydroequilin - Wikipedia [en.wikipedia.org]

- 2. Select estrogens within the complex formulation of conjugated equine estrogens (Premarin®) are protective against neurodegenerative insults: implications for a composition of estrogen therapy to promote neuronal function and prevent Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 17α-Dihydroequilenin [medbox.iiab.me]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Pharmacokinetics and effects of 17beta-estradiol and progesterone implants in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a physiologically based pharmacokinetic model for estradiol in rats and humans: a biologically motivated quantitative framework for evaluating responses to estradiol and other endocrine-active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of 6 month conjugated equine estrogen versus estradiol-treatment on biomarkers and enriched gene sets in healthy mammary tissue of non-human primates | PLOS One [journals.plos.org]

- 8. fda.gov [fda.gov]

- 9. Frontiers | Pre-analytical processing of plasma and serum samples for combined proteome and metabolome analysis [frontiersin.org]

- 10. ddtjournal.com [ddtjournal.com]

- 11. Determination of 17 alpha-dihydroequilenin in rat, rabbit and monkey plasma by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. advisory.avalerehealth.com [advisory.avalerehealth.com]

- 14. Population Pharmacokinetics | FDA [fda.gov]

Metabolic Pathways of Sodium 17α-Dihydroequilin Sulfate: A Mechanistic and Methodological Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 17α-dihydroequilin sulfate is a significant component of conjugated equine estrogens (CEEs), a widely utilized formulation for estrogen replacement therapy.[1][2] Its clinical efficacy and safety profile are intrinsically linked to its complex metabolic fate within the body. This guide provides a comprehensive exploration of the biotransformation pathways of sodium 17α-dihydroequilin sulfate, moving beyond a mere description of metabolites to elucidate the underlying enzymatic machinery and regulatory dynamics. We will detail the critical interplay of Phase I and Phase II metabolic reactions, including hydrolysis, oxidation, and conjugation, which collectively modulate the compound's bioactivity. Furthermore, this document serves as a practical resource, offering field-proven methodologies for the in-vitro study and analytical quantification of its metabolites, grounded in the principles of scientific integrity and experimental causality.

Introduction: The Clinical and Biochemical Context

Conjugated equine estrogens (CEEs), derived from the urine of pregnant mares, are a complex mixture of at least ten estrogen sulfates.[3] Among these, sodium 17α-dihydroequilin sulfate constitutes a notable fraction (approximately 13.8%).[2] While often considered in the context of the entire CEE mixture, understanding the specific metabolic journey of each component is paramount for predicting the overall pharmacodynamic and toxicological profile of the therapy.

The administered form, a sulfate ester, is generally considered a pro-drug. Its biological activity is largely dependent on its conversion to unconjugated forms and subsequent metabolism into a spectrum of active and inactive compounds.[1][3] This biotransformation is not a simple linear process but a dynamic network of competing and reversible reactions, primarily occurring in the liver and other tissues expressing the requisite metabolic enzymes.[4][5] This guide will dissect these pathways to provide a clear, mechanistically-grounded understanding for researchers in the field.

Pharmacokinetic Profile: Absorption and Systemic Cycling

Upon oral administration, estrogen sulfates like 17α-dihydroequilin sulfate face two initial fates. They can be absorbed directly through the gastrointestinal tract, or they can be hydrolyzed by gut bacterial sulfatases, allowing the unconjugated (free) estrogen to be readily absorbed.[1][3]

Once in circulation, a rapid and dynamic equilibrium is established. Unconjugated estrogens absorbed from the gut undergo extensive first-pass metabolism in the liver, where they are efficiently re-sulfated by sulfotransferase enzymes.[3][4] This results in sulfated estrogens being the predominant form in circulation, acting as a reservoir from which the active, unconjugated forms can be released in target tissues via the action of local sulfatases.[6] This "cycling" between sulfated and unconjugated states is a critical regulatory mechanism for estrogenic activity.[6] It is well-established that the unconjugated estrogens are cleared from circulation more rapidly than their sulfate ester counterparts.[1]

Core Metabolic Pathways and Enzymology

The biotransformation of 17α-dihydroequilin is governed by the coordinated action of Phase I and Phase II metabolic enzymes.

Phase I Metabolism: Bioactivation and Functionalization

Phase I reactions introduce or expose functional groups, typically preparing the molecule for Phase II conjugation or, in some cases, converting it into a more biologically active form.[7]

The critical first step in the bioactivation of 17α-dihydroequilin sulfate is the hydrolytic cleavage of the sulfate group, a reaction catalyzed by steroid sulfatase (STS) . This enzyme is expressed in various tissues, including the liver and estrogen-responsive tissues like the breast and endometrium, allowing for localized production of the active hormone.[4][6]

17α-dihydroequilin-3-sulfate + H₂O --[Steroid Sulfatase]--> 17α-dihydroequilin + SO₄²⁻ + H⁺

Once deconjugated, 17α-dihydroequilin becomes a substrate for the Cytochrome P450 (CYP) superfamily of enzymes, primarily in the liver.[5][8] These enzymes mediate hydroxylation reactions, which can significantly alter the molecule's biological properties.

-

Catechol Estrogen Formation: A major oxidative pathway for equine estrogens is hydroxylation at the C2 and C4 positions of the aromatic A-ring, producing catechol estrogens.[1][9] This reaction is catalyzed by CYP isoforms such as CYP1A1, CYP1A2, and CYP1B1.

-

Generation of Reactive Quinones: The resulting catechol estrogens, such as 4-hydroxyequilin (formed from the interconversion of 17α-dihydroequilin to equilin followed by hydroxylation), are chemically unstable. They can undergo auto-oxidation to form highly reactive o-quinones.[10][11] These electrophilic species can covalently bind to cellular macromolecules, including DNA, forming adducts that are implicated in the genotoxic and potential carcinogenic effects of estrogens.[9][10]

The 17-hydroxyl group of 17α-dihydroequilin can be oxidized by 17β-hydroxysteroid dehydrogenases (17β-HSDs) to its corresponding 17-keto steroid, equilin. This reaction is reversible, and the balance between the 17-hydroxy (dihydroequilin) and 17-keto (equilin) forms is tissue-specific and crucial in determining the overall estrogenic effect, as the 17β-reduced metabolites are often more potent.[1][3]

Phase II Metabolism: Detoxification and Excretion

Phase II reactions involve the conjugation of the estrogen or its Phase I metabolites with endogenous hydrophilic molecules, which increases water solubility and facilitates excretion.[4][12]

The primary conjugation pathway for estrogens is sulfation, catalyzed by cytosolic sulfotransferase (SULT) enzymes.[6] Estrogen sulfotransferase (SULT1E1) is the key enzyme responsible for transferring a sulfonate group from the universal donor PAPS (3'-phosphoadenosine-5'-phosphosulfate) to the phenolic hydroxyl group of the estrogen.[4] This reaction effectively deactivates the estrogen, as the bulky, charged sulfate group prevents binding to the estrogen receptor.[4]

17α-dihydroequilin + PAPS --[SULT1E1]--> 17α-dihydroequilin-3-sulfate + PAP

A secondary but important conjugation pathway is glucuronidation, catalyzed by microsomal UDP-glucuronosyltransferases (UGTs).[6][13] These enzymes transfer glucuronic acid from the co-substrate UDP-glucuronic acid (UDPGA) to hydroxyl groups on the estrogen molecule.[6] Several UGT isoforms, including UGT1A1 and members of the UGT2B family, are known to metabolize steroid hormones.[13]

The overall metabolic network is a complex interplay of these pathways, as illustrated in the diagram below.

Methodologies for Metabolic Investigation

Elucidating the metabolic pathways described above requires robust experimental systems and highly sensitive analytical techniques.

In-Vitro Experimental Model: Human Liver Microsomes (HLMs)

HLMs are subcellular fractions of the liver endoplasmic reticulum obtained via differential centrifugation.[12] They are a cornerstone of in-vitro drug metabolism studies because they contain a rich complement of key drug-metabolizing enzymes, including CYPs and UGTs, in a relatively clean and easy-to-use format.[8]

The choice of HLMs is predicated on several factors. The liver is the primary site of first-pass metabolism for orally administered drugs.[8] Using a liver-derived system provides a physiologically relevant environment to identify major metabolites that are likely to be formed in vivo. Furthermore, pooled HLMs from multiple donors average out individual phenotypic variability, providing a more representative picture of metabolism in the general population.[14]

This protocol outlines a self-validating system for identifying oxidative metabolites. The inclusion of negative controls is critical to ensure that observed product formation is enzyme-dependent.

-

Reagent Preparation:

-

HLM Stock: Prepare a 20 mg/mL stock of pooled human liver microsomes in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.4).

-

NADPH Regenerating System (NRS): Prepare a solution containing β-NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system ensures a continuous supply of the necessary cofactor (NADPH) for CYP enzyme activity.

-

Substrate Stock: Prepare a 10 mM stock solution of 17α-dihydroequilin in a suitable organic solvent (e.g., acetonitrile or methanol).

-

-

Incubation Setup:

-

For each reaction, in a microcentrifuge tube, combine phosphate buffer (0.1 M, pH 7.4), MgCl₂, and the HLM stock to a final protein concentration of 0.5-1.0 mg/mL.

-

Negative Control 1 (No Cofactor): Prepare a parallel incubation, replacing the NRS with buffer. This control verifies that the metabolism is dependent on NADPH.

-

Negative Control 2 (Heat-Inactivated): Prepare a parallel incubation using HLMs that have been boiled for 5-10 minutes. This control verifies that the metabolism is enzymatic and not due to chemical degradation.

-

-

Reaction Initiation:

-

Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

-

Add the substrate (17α-dihydroequilin) to initiate the reaction (final concentration typically 1-10 µM).

-

Add the NRS (or buffer for the -NRS control) to start the enzymatic process.

-

-

Incubation and Termination:

-

Incubate the reactions at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.

-

-

Sample Processing:

-

Vortex the terminated reactions vigorously.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or HPLC vial for analysis.

-

Analytical Technique: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for the identification and quantification of drug metabolites.[15][16] Its superior sensitivity and specificity allow for the detection of low-abundance metabolites in complex biological matrices.[16][17]

-

Chromatographic Separation (LC):

-

Inject the processed sample supernatant onto a reverse-phase C18 column.

-

Use a gradient elution with mobile phases typically consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol. This separates the parent drug from its more polar metabolites.

-

-

Mass Spectrometric Detection (MS/MS):

-

The mass spectrometer is typically operated in a full-scan mode to detect all ions within a mass range, followed by product ion scanning (or data-dependent acquisition) to fragment potential metabolite ions.

-

Identification: Metabolites are identified by their unique mass-to-charge ratio (m/z) and their characteristic fragmentation pattern compared to the parent drug. For example, a hydroxylation event will result in a mass shift of +16 Da from the parent compound.

-

-

Data Analysis:

-

Compare the chromatograms from the active incubation with the negative controls. Metabolite peaks should be present in the active sample but absent or significantly reduced in the controls.

-

Use specialized software to extract ion chromatograms, identify mass shifts, and analyze fragmentation spectra to propose metabolite structures.

-

Summary of Key Metabolites and Pharmacokinetic Parameters

The metabolism of 17α-dihydroequilin sulfate results in a diverse array of compounds. The relative concentrations and clearance rates of these metabolites determine the overall biological effect of the parent drug.

| Metabolite Class | Key Compound(s) | Primary Enzyme(s) | Biological Significance |

| Unconjugated Active Form | 17α-Dihydroequilin | Steroid Sulfatase (STS) | Biologically active estrogen; binds to estrogen receptors. |

| 17-Keto Form | Equilin | 17β-HSD | Interconversion product; precursor to hydroxylated metabolites.[1] |

| Catechol Estrogens | 2-OH/4-OH Equilin | CYP450s | Can be further oxidized to reactive species.[9] |

| Reactive Intermediates | o-Quinones | Auto-oxidation | Potential for DNA damage and genotoxicity.[10][11] |

| Conjugated Inactive Forms | Glucuronide/Sulfate conjugates | UGTs, SULTs | Water-soluble forms targeted for excretion.[4][6] |

Table 1: Summary of major metabolic classes and their characteristics.

Conclusion

The metabolic landscape of sodium 17α-dihydroequilin sulfate is a sophisticated network of enzymatic pathways that collectively dictate its therapeutic and toxicological outcomes. The biotransformation is characterized by a critical sulfation/desulfation equilibrium that regulates the availability of the active hormone. Phase I metabolism, driven by CYP450 enzymes, can lead to the formation of reactive catechol estrogen metabolites, a pathway of significant interest in safety pharmacology. Phase II conjugation by SULTs and UGTs provides the primary route for deactivation and elimination. A thorough understanding of these pathways, investigated through robust in-vitro models like human liver microsomes and analyzed with high-precision techniques such as LC-MS/MS, is indispensable for drug development professionals seeking to fully characterize the pharmacology of conjugated equine estrogens and develop safer hormonal therapies.

References

-

Bhavnani, B. R. (1998). Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism. Proceedings of the Society for Experimental Biology and Medicine, 217(1), 6-16. [Link]

-

Li, W., et al. (2022). Pharmacokinetic Study of Conjugated Equine Estrogens in Healthy Chinese Postmenopausal Women Using a Parallel Two-Column LC-MS/MS Method. FirstWord Pharma. [Link]

-

Gass, M. L., et al. (2008). Steady-state pharmacokinetics of conjugated equine estrogens in healthy, postmenopausal women. Menopause, 15(2), 246-252. [Link]

-

Bhavnani, B. R., et al. (2000). Comparison of pharmacokinetics of a conjugated equine estrogen preparation (premarin) and a synthetic mixture of estrogens (C.E.S.) in postmenopausal women. The Journal of Clinical Endocrinology & Metabolism, 85(5), 1837-1844. [Link]

-

Adedipe, D. F., et al. (2016). Current strategies for quantification of estrogens in clinical research. Journal of Pharmaceutical and Biomedical Analysis, 124, 347-363. [Link]

-

Bhavnani, B. R. (1998). Pharmacokinetics and Pharmacodynamics of Conjugated Equine Estrogens: Chemistry and Metabolism. Experimental Biology and Medicine, 217(1), 6-16. [Link]

-

ResearchGate. (n.d.). Metabolic pathway of equine estrogens. ResearchGate. [Link]

-

Zhu, B. T., & Conney, A. H. (1998). Estrogen Metabolism by Conjugation. JNCI Monographs, 1998(25), 53-65. [Link]

-

Chen, G., & Chen, S. (2007). Estrogen sulfotransferase in the metabolism of estrogenic drugs and in the pathogenesis of diseases. Current Drug Metabolism, 8(4), 351-361. [Link]

-

Szymański, Ł., et al. (2025). Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. Molecules, 30(13), 2845. [Link]

-

Xu, X., et al. (2007). A liquid chromatography–mass spectrometry method for the quantitative analysis of urinary endogenous estrogen metabolites. Nature Protocols, 2(6), 1350-1355. [Link]

-

Sparks, R., et al. (2004). UDP-glucuronosyltransferase and sulfotransferase polymorphisms, sex hormone concentrations, and tumor receptor status in breast cancer patients. Breast Cancer Research, 6(5), R526-R535. [Link]

-

Chen, Y., et al. (2001). Evidence That a Metabolite of Equine Estrogens, 4-Hydroxyequilenin, Induces Cellular Transformation in Vitro. Chemical Research in Toxicology, 14(1), 82-90. [Link]

-

Falk, R. T., et al. (2008). A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of 15 Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Interindividual Variability. Cancer Epidemiology, Biomarkers & Prevention, 17(12), 3411-3418. [Link]

-

Chen, Y., et al. (2001). Evidence that a metabolite of equine estrogens, 4-hydroxyequilenin, induces cellular transformation in vitro. Chemical Research in Toxicology, 14(1), 82-90. [Link]

-

Chattopadhyay, S., et al. (2024). Mass spectrometric profiling of estrogen and estrogen metabolites in human stool and plasma partially elucidates the role of the gut microbiome in estrogen recycling. bioRxiv. [Link]

-

Ho, E. N., et al. (2016). In Vitro Phase I Metabolism of Selective Estrogen Receptor Modulators in Horse Using Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry. Drug Testing and Analysis, 8(11-12), 1149-1160. [Link]

-

Bar-Natan, M., et al. (2012). Regulation of Sulfotransferase and UDP-Glucuronosyltransferase Gene Expression by the PPARs. PPAR Research, 2012, 124584. [Link]

-

Coughtrie, M. W. H. (2013). Role of Sulfotransferases in Drug Metabolism and Drug-Drug Interactions. Drug Metabolism Reviews, 45(4), 401-414. [Link]

-

Suarez, R. K., et al. (1997). Equilibrium enzymes in metabolic pathways. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 118(4), 773-779. [Link]

-

Wikipedia. (n.d.). 17β-Dihydroequilin. In Wikipedia. [Link]

-

Taylor & Francis. (n.d.). 17β-Dihydroequilin – Knowledge and References. Taylor & Francis Online. [Link]

-

Suarez, R. K., et al. (1997). Equilibrium enzymes in metabolic pathways. ResearchGate. [Link]

-

Williams, J. K., et al. (1997). Effect of 17α-Dihydroequilin Sulfate, a Conjugated Equine Estrogen, and Ethynylestradiol on Atherosclerosis in Cholesterol-Fed Rabbits. Arteriosclerosis, Thrombosis, and Vascular Biology, 17(8), 1547-1553. [Link]

-

Bhavnani, B. R., et al. (1994). Pharmacokinetics of 17 beta-dihydroequilin sulfate and 17 beta-dihydroequilin in normal postmenopausal women. The Journal of Clinical Endocrinology & Metabolism, 78(1), 197-203. [Link]

-

Wikipedia. (n.d.). 17α-Dihydroequilin. In Wikipedia. [Link]

-

Wilcox, J. G., et al. (1996). Biologic effects of 17 alpha-dihydroequilin sulfate. Fertility and Sterility, 66(5), 748-752. [Link]

-

Einarsson, K., et al. (1983). Specific metabolic pathways of steroid sulfates in human liver microsomes. The Journal of Clinical Investigation, 71(6), 1567-1575. [Link]

-

Al-Rohaimi, A. H. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

-

Almazroo, O. A., et al. (2017). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Journal of Taibah University Medical Sciences, 12(1), 1-10. [Link]

-

Fisher, M. B., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the Vertebrate Pest Conference, 24. [Link]

-

Coton, M., et al. (2021). Evolution of enzyme levels in metabolic pathways: A theoretical approach. Part 2. bioRxiv. [Link]

-

Jia, L., & Liu, X. (2007). In Vitro Metabolism of 17-(Dimethylaminoethylamino)-17-demethoxygeldanamycin in Human Liver Microsomes. Drug Metabolism and Disposition, 35(12), 2155-2162. [Link]

Sources

- 1. Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 17α-Dihydroequilin - Wikipedia [en.wikipedia.org]

- 3. ovid.com [ovid.com]

- 4. Estrogen sulfotransferase in the metabolism of estrogenic drugs and in the pathogenesis of diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific metabolic pathways of steroid sulfates in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Evidence that a metabolite of equine estrogens, 4-hydroxyequilenin, induces cellular transformation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]

- 13. UDP-glucuronosyltransferase and sulfotransferase polymorphisms, sex hormone concentrations, and tumor receptor status in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Metabolism of 17-(Dimethylaminoethylamino)-17-demethoxygeldanamycin in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mass spectrometric profiling of estrogen and estrogen metabolites in human stool and plasma partially elucidates the role of the gut microbiome in estrogen recycling | bioRxiv [biorxiv.org]

- 17. aacrjournals.org [aacrjournals.org]

In-Depth Technical Guide: Structural Properties and Molecular Weight of Sodium 17α-Dihydroequilin Sulfate

Abstract: This technical guide provides a comprehensive analysis of the structural properties and molecular weight of sodium 17α-dihydroequilin sulfate, a significant component of conjugated estrogen formulations. Intended for researchers, scientists, and drug development professionals, this document delves into the nuanced stereochemistry and key structural features of the molecule. It further outlines authoritative methodologies for the precise determination of its molecular weight, emphasizing the principles of mass spectrometry and chromatographic techniques. The protocols detailed herein are designed to be self-validating, ensuring reproducibility and accuracy in a laboratory setting. All data and procedural descriptions are supported by citations to peer-reviewed literature and established industry standards.

Introduction

Sodium 17α-dihydroequilin sulfate is a naturally occurring steroidal estrogen found in horses and is a key component of conjugated estrogen products like Premarin.[1] As the third most abundant constituent in these formulations, a thorough understanding of its chemical properties is crucial for quality control and drug development.[1] This guide will provide an in-depth examination of its structural features and the analytical methods used to determine its molecular weight.

Structural Elucidation

The chemical name for sodium 17α-dihydroequilin sulfate is (17α)-Estra-1,3,5(10),7-tetraene-3,17-diol 3-(Hydrogen Sulfate) Sodium Salt.[2][3] Its structure is characterized by a steroidal backbone with specific functional groups and stereochemistry that dictate its biological activity.

Core Steroid Nucleus

The molecule is based on an estra-1,3,5(10),7-tetraene core, a four-ring steroid system. A key feature is the aromatic A-ring, which is characteristic of estrogens. The presence of a double bond in the B-ring between carbons 7 and 8 distinguishes it as a derivative of equilin.[1]

Stereochemistry

The designation "17α" indicates that the hydroxyl group at the 17th carbon position is in the alpha configuration, meaning it projects below the plane of the steroid ring. This specific stereochemistry is critical for its interaction with estrogen receptors. The molecule has four defined stereocenters.[4]

Key Functional Groups

-

Sulfate Group: A sulfate group is attached to the hydroxyl group at the 3rd carbon position of the A-ring, forming a sulfate ester. This group is crucial for the water solubility of the molecule.

-

Hydroxyl Group: A hydroxyl group is present at the 17th carbon position in the alpha orientation.

Sources

The Pharmacological and Mechanistic Profile of 17α-Dihydroequilin Sulfate in Conjugated Equine Estrogens

Executive Summary

Conjugated Equine Estrogens (CEEs), marketed most prominently under the brand name Premarin, represent a complex biological matrix of at least ten distinct estrogenic compounds derived from the urine of pregnant mares[1][2]. While historical focus has heavily favored estrone sulfate and 17β-estradiol, the ring B unsaturated estrogens—specifically 17α-dihydroequilin sulfate —play a pivotal and distinct role in the drug's overall pharmacodynamic profile.

As an application scientist analyzing steroid hormone pharmacology, it is critical to understand that CEEs are not merely a vehicle for estradiol delivery. The presence of 17α-dihydroequilin sulfate introduces unique receptor binding affinities (favoring ERβ), potent antioxidant properties, and neuroprotective mechanisms that cannot be replicated by synthetic, single-molecule 17β-estradiol therapies[2][3]. This whitepaper deconstructs the structural causality, pharmacokinetics, and experimental validation of 17α-dihydroequilin sulfate.

Chemical Composition and Structural Uniqueness

CEEs are formulated as a blend of sulfate esters of both ring B saturated and ring B unsaturated estrogens[1]. The sulfation of these molecules is a critical evolutionary and pharmacological design, rendering them highly water-soluble and stable for oral administration[4].

17α-dihydroequilin sulfate constitutes approximately 15% of the total estrogenic dose in standard CEE formulations, making it one of the major active components[5]. The structural hallmark of 17α-dihydroequilin is its unsaturated B ring, which fundamentally alters its spatial conformation compared to classical human endogenous estrogens.

Table 1: Key Estrogen Components of Conjugated Equine Estrogens

| Estrogen Component | Ring Structure | Approx. % of Total Dose | Primary Receptor Affinity |

| Estrone sulfate | Ring B Saturated | ~50% | ERα |

| Equilin sulfate | Ring B Unsaturated | 15–25% | ERβ > ERα |

| 17α-dihydroequilin sulfate | Ring B Unsaturated | ~15% | ERβ > ERα |

| 17α-estradiol sulfate | Ring B Saturated | <5% | ERα |

| 17β-dihydroequilin sulfate | Ring B Unsaturated | 1–2% | ERβ > ERα (High Potency) |

Data synthesized from established CEE compositional analyses[5].

Pharmacokinetics: The Prodrug Mechanism

17α-dihydroequilin sulfate acts essentially as a prodrug. The sulfate moiety prevents premature degradation but must be cleaved to yield the biologically active unconjugated form[1][4].

Upon oral administration, the sulfate esters are hydrolyzed by sulfatase enzymes present in the lower gastrointestinal tract and gut microbiome[4][5]. The resulting unconjugated 17α-dihydroequilin is rapidly absorbed across the intestinal mucosa. Following absorption, it undergoes extensive hepatic first-pass metabolism, where it is rapidly re-sulfated[1][5]. This creates a circulating "sulfate reservoir" in the bloodstream. Target tissues expressing local sulfatases then cleave the circulating 17α-dihydroequilin sulfate back into its active, unconjugated form precisely where it is needed[5].

Pharmacokinetic absorption and metabolic activation pathway of 17α-dihydroequilin sulfate.

Receptor Affinity: The ERβ Preference

The physiological effects of estrogens are mediated primarily through two distinct nuclear receptors: Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ)[2][3].

While 17β-estradiol binds to both receptors with high affinity (often driving proliferative effects in ERα-rich tissues like the uterus and breast), the ring B unsaturated estrogens exhibit a unique pharmacological profile. Studies utilizing recombinant human ERs demonstrate that 17α-dihydroequilin, in its unconjugated form, has a significantly higher relative binding affinity for ERβ compared to ERα[2][3].

Because ERβ is predominantly expressed in the central nervous system, cardiovascular tissue, and bone, the preferential binding of 17α-dihydroequilin to ERβ provides a mechanistic basis for the neuroprotective and cardioprotective benefits observed in CEE therapy, potentially with a lower risk of ERα-mediated endometrial hyperproliferation[2][5].

Mechanism of action for 17α-dihydroequilin mediated via estrogen receptors α and β.

Antioxidant and Neuroprotective Efficacy

Beyond classical genomic receptor activation, 17α-dihydroequilin possesses potent, non-genomic antioxidant properties[6]. Oxidative stress and the oxidation of low-density lipoproteins (LDL) are primary drivers of atherosclerosis and neurodegenerative disorders[2].

In vitro studies evaluating the oxidation of human LDL indicate that ring B unsaturated estrogens are exceptionally potent antioxidants[2]. Specifically, 17α-dihydroequilin strongly inhibits the formation of oxysterols (cholesterol oxidation products) in lipoproteins, a capability where other estrogen metabolites (like 4-hydroxyestrone) are ineffective[6]. This suggests a substrate-specific protective mechanism where 17α-dihydroequilin shields distinct lipid substrates from radical-induced degradation, directly contributing to the cellular defense of neurons and vascular endothelium[2][6].

Experimental Methodologies

To validate the claims surrounding 17α-dihydroequilin, researchers must employ rigorous, self-validating experimental designs. Below are the standard protocols used to quantify its receptor affinity and antioxidant capacity.

Protocol A: In Vitro Assessment of ERα and ERβ Transcriptional Activity

Rationale: HepG2 cells lack endogenous estrogen receptors, preventing background interference and allowing for the isolated measurement of transfected ER subtype activity[3].

-

Cell Culture & Preparation: Cultivate HepG2 (human hepatocellular carcinoma) cells in phenol red-free Minimum Essential Medium (MEM) supplemented with 10% charcoal-stripped fetal bovine serum to eliminate endogenous steroidal interference.

-

Transfection: Co-transfect the cells using a liposomal reagent with either human ERα or ERβ expression plasmids, alongside a secreted alkaline phosphatase (SEAP) reporter gene plasmid containing an estrogen response element (ERE)[3].

-

Ligand Treatment: 24 hours post-transfection, treat the cells with varying logarithmic concentrations ( 10−12 to 10−6 M) of unconjugated 17α-dihydroequilin.

-

Quantification: After 48 hours of incubation, sample the culture medium. Measure SEAP activity using a chemiluminescent substrate. Normalize the luminescence data against a vehicle-treated control to determine the fold-induction of transcriptional activity[3].

Protocol B: Evaluation of Lipoprotein Oxidation Inhibition (Oxysterol Assay)

Rationale: Cu2+ acts as a pro-oxidant, mimicking physiological oxidative stress pathways linked to atherosclerosis, allowing us to measure the specific protective effects of the estrogen[6].

-

Lipoprotein Isolation: Isolate low-density lipoprotein (LDL) from pooled human plasma via sequential ultracentrifugation. Dialyze the LDL against phosphate-buffered saline (PBS) in the dark at 4°C.

-

Oxidation Induction: Dilute the LDL to a standard protein concentration (e.g., 100 µg/mL). Induce lipid peroxidation by adding 5 µM CuSO4 .

-

Estrogen Incubation: Immediately co-incubate the mixture with 17α-dihydroequilin (concentrations ranging from 1 to 10 µM) at 37°C for 4 to 24 hours[6].

-

Oxysterol Measurement: Terminate the oxidation reaction using EDTA and BHT. Extract the lipids using chloroform/methanol. Quantify the formation of specific oxysterols (e.g., 7-ketocholesterol) using Gas Chromatography-Mass Spectrometry (GC-MS)[6]. Compare the oxysterol levels to a non-estrogen control to calculate the percentage of inhibition.

References

-

Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism Source: PubMed / NIH URL:[Link]

-

Pharmacology of conjugated equine estrogens and their potential role in the prevention of neurodegenerative diseases such as Alzheimer's Source: PubMed / NIH URL:[Link]

-

Clinical Opinion: The Biologic and Pharmacologic Principles of Estrogen Therapy for Symptomatic Menopause Source: PMC / NIH URL:[Link]

-

Structure activity relationships and differential interactions and functional activity of various equine estrogens mediated via estrogen receptors (ERs) ERalpha and ERbeta Source: PubMed / NIH URL:[Link]

-

Superior and distinct antioxidant effects of selected estrogen metabolites on lipid peroxidation Source: PubMed / NIH URL:[Link]

-

Estrogens, Conjugated Synthetic A | C18H19NaO5S | CID 23676225 Source: PubChem / NIH URL:[Link]

Sources

- 1. Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Estrogens and menopause: pharmacology of conjugated equine estrogens and their potential role in the prevention of neurodegenerative diseases such as Alzheimer's - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure activity relationships and differential interactions and functional activity of various equine estrogens mediated via estrogen receptors (ERs) ERalpha and ERbeta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estrogens, Conjugated Synthetic A | C18H19NaO5S | CID 23676225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Clinical Opinion: The Biologic and Pharmacologic Principles of Estrogen Therapy for Symptomatic Menopause - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Superior and distinct antioxidant effects of selected estrogen metabolites on lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Downstream Transcriptional Landscape Induced by 17α-Dihydroequilin Sulfate: A Technical Guide for Researchers

Abstract

17α-dihydroequilin sulfate, a significant component of conjugated equine estrogens (CEEs), has been a subject of extensive research due to its role in hormone replacement therapy. Understanding the downstream gene expression induced by this specific equine estrogen is pivotal for elucidating its precise biological functions and potential therapeutic applications. This in-depth technical guide provides a comprehensive overview of the current understanding of 17α-dihydroequilin sulfate's impact on cellular signaling and gene regulation. We will delve into its mechanism of action, explore the intricacies of relevant signaling pathways, and present a framework for investigating its downstream transcriptional effects. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of equine estrogen signaling and its implications for human health.

Introduction: Deconstructing Conjugated Equine Estrogens

Conjugated equine estrogens (CEEs), marketed under brand names like Premarin, are a complex mixture of at least 10 estrogenic compounds derived from the urine of pregnant mares.[1][2] The primary components are estrone sulfate and equilin sulfate.[3][4] 17α-dihydroequilin sulfate is the third most abundant component in this formulation, making up a significant portion of the total estrogen content.[5]

While often studied as a collective, each component of CEEs possesses unique biochemical properties and contributes to the overall physiological effect. 17α-dihydroequilin is a naturally occurring steroidal estrogen in horses and is structurally related to other equine estrogens like equilin and equilenin.[5] It is important to distinguish it from its more potent stereoisomer, 17β-dihydroequilin, which is a significant contributor to the estrogenic activity of CEEs due to the in-vivo conversion of equilin.[6][7] In contrast, 17α-dihydroequilin itself is considered to have low estrogenic activity.[3] This guide focuses on the specific downstream effects potentially mediated by the 17α-isomer sulfate.

Known Biological Effects and Clinical Significance

Clinical studies have begun to dissect the independent biological effects of 17α-dihydroequilin sulfate from the broader actions of CEEs. Research in postmenopausal women has shown that 17α-dihydroequilin sulfate can modulate the levels of key serum proteins. For instance, it has been observed to decrease levels of sex hormone-binding globulin (SHBG) and corticosteroid-binding globulin (CBG).[8] Furthermore, it has demonstrated a synergistic effect with other conjugated equine estrogens in reducing bone resorption, a critical factor in osteoporosis.[8]

In the context of cardiovascular health, studies in animal models have suggested that 17α-dihydroequilin sulfate can reduce atherosclerosis, and this effect may be independent of changes in plasma lipid and lipoprotein concentrations, pointing towards a direct effect on the arterial wall.[7][9][10]

Signaling Pathways: A Glimpse into the Molecular Mechanisms

The biological effects of 17α-dihydroequilin sulfate are initiated by its interaction with cellular signaling pathways. While direct and comprehensive studies on this specific compound are limited, research on related equine estrogens and the broader class of estrogens provides valuable insights into the potential mechanisms at play.

The Estrogen Receptor Pathway

The primary mediators of estrogen action are the estrogen receptors, ERα and ERβ. While the more potent 17β-estrogens interact strongly with both receptors, some evidence suggests that ring B unsaturated estrogens, a class that includes dihydroequilin, may exert their effects predominantly through ERβ.[11][12] Upon ligand binding, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

The NF-κB Signaling Cascade

Recent studies on equilin, a closely related equine estrogen, have shed light on a potential non-classical signaling pathway involving Nuclear Factor-kappa B (NF-κB). This research demonstrated that equilin can increase the adhesion of monocytes to endothelial cells by downregulating ERβ expression and subsequently activating the NF-κB pathway.[11] This activation involves the phosphorylation and degradation of IκBα, leading to the nuclear translocation of the p50/p65 NF-κB subunits and the subsequent transcription of NF-κB target genes, such as the adhesion molecules E-selectin and ICAM-1.[11] Given the structural similarity, it is plausible that 17α-dihydroequilin sulfate could also modulate this pathway, although likely with different potency.

Diagram of the Potential NF-κB Signaling Pathway Activated by Equine Estrogens:

Caption: Potential NF-κB signaling pathway modulated by equine estrogens.

Other Potential Signaling Pathways: PI3K/Akt and MAPK/ERK

The PI3K/Akt and MAPK/ERK pathways are central to many cellular processes, including cell growth, proliferation, and survival, and are known to be modulated by estrogens. Estrone has been shown to induce vascular relaxation through the activation of the PI3K/Akt pathway.[9] Furthermore, some estrogen metabolites can rapidly activate the MAPK/ERK pathway.[12] While direct evidence for the involvement of these pathways in 17α-dihydroequilin sulfate signaling is lacking, their established role in the response to other estrogens makes them important avenues for future investigation.

Downstream Gene Expression: Insights from Conjugated Equine Estrogen Studies

Direct, high-throughput screening of gene expression changes induced solely by 17α-dihydroequilin sulfate is not yet available in the public domain. However, microarray studies on the complete CEE mixture provide a valuable starting point for identifying potential downstream target genes. It is crucial to interpret this data with the understanding that it reflects the combined action of all estrogenic components in CEEs.

Gene Expression Changes in Primate Mammary Tissue

A study in cynomolgus monkeys treated with CEEs for six months identified 31 distinctly enriched gene sets compared to controls.[3][5] Key upregulated genes included:

-

IGFBP1 (Insulin-like Growth Factor Binding Protein 1): Involved in regulating the bioavailability of insulin-like growth factors.

-

SGK493 (Serine/Threonine Kinase 493): A kinase with potential roles in cell signaling.

-

TFF1 (Trefoil Factor 1): An estrogen-responsive gene often used as a marker of estrogenic activity.

-

PGR (Progesterone Receptor): Its expression is a classic hallmark of estrogen receptor activation.

-

GREB1 (Growth Regulation by Estrogen in Breast Cancer 1): A key mediator of estrogen-regulated cell growth.[3][4][5]

Gene Expression in Human Breast Tissue

A study on postmenopausal women receiving CEEs combined with medroxyprogesterone acetate (MPA) revealed changes in a significant number of genes associated with mammary tumor development.[1][13] Notably, this study reported an upregulation of:

-

MKI-67 (Marker of Proliferation Ki-67): A well-established marker of cell proliferation.

-

IGF-1 (Insulin-like Growth Factor 1): A potent mitogen involved in cell growth and development.[13]

Table 1: Summary of Key Genes Upregulated by Conjugated Equine Estrogens (CEEs)

| Gene | Function | Study Context | Reference(s) |

| IGFBP1 | Regulates IGF bioavailability | Primate mammary tissue | [3][5] |

| SGK493 | Serine/Threonine Kinase | Primate mammary tissue | [3][5] |

| TFF1 | Estrogen-responsive gene | Primate mammary tissue | [3][4][5] |

| PGR | Progesterone Receptor | Primate mammary tissue | [3][4][5] |

| GREB1 | Mediator of estrogen-regulated growth | Primate mammary tissue | [3][4][5] |

| MKI-67 | Proliferation marker | Human breast tissue (CEE/MPA) | [13] |

| IGF-1 | Mitogen | Human breast tissue (CEE/MPA) | [13] |

Experimental Protocols: A Framework for Investigation

To further elucidate the downstream gene expression induced by 17α-dihydroequilin sulfate, a systematic experimental approach is required. The following protocols provide a detailed methodology for conducting such an investigation.

Cell Culture and Hormone Treatment

The choice of cell line is critical and should be guided by the biological question. For studying estrogenic effects, breast cancer cell lines such as MCF-7 (ERα-positive) or endothelial cell lines like HUVECs are commonly used.

Protocol:

-

Cell Culture: Culture cells in appropriate media (e.g., DMEM for MCF-7) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Hormone Deprivation: Prior to hormone treatment, switch cells to phenol red-free medium containing charcoal-stripped FBS for 48-72 hours to minimize the influence of exogenous estrogens.

-

Treatment: Treat cells with 17α-dihydroequilin sulfate at various concentrations (e.g., 1 nM, 10 nM, 100 nM) for a specified duration (e.g., 6, 24, 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 17β-estradiol).

Diagram of the Experimental Workflow:

Caption: A generalized workflow for investigating downstream gene and protein expression.

RNA Extraction and Quality Control

High-quality RNA is essential for reliable downstream gene expression analysis.

Protocol:

-

Cell Lysis: Lyse cells directly in the culture dish using a lysis buffer (e.g., TRIzol).

-

RNA Isolation: Perform RNA isolation according to the manufacturer's protocol (e.g., using chloroform extraction and isopropanol precipitation or a column-based kit).

-

DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

-

Quality Control: Assess RNA integrity using an Agilent Bioanalyzer to determine the RNA Integrity Number (RIN). A RIN value > 8 is generally recommended for microarray or RNA-seq analysis. Quantify RNA concentration using a NanoDrop spectrophotometer.

Gene Expression Analysis: Microarray and RNA-Sequencing

Microarray and RNA-sequencing (RNA-seq) are powerful tools for genome-wide expression profiling.

Microarray Protocol (General Steps):

-

cDNA Synthesis and Labeling: Synthesize first-strand cDNA from the total RNA, followed by second-strand synthesis. In vitro transcribe the double-stranded cDNA to produce cRNA, incorporating labeled nucleotides (e.g., biotin).

-

Hybridization: Fragment the labeled cRNA and hybridize it to a microarray chip (e.g., Affymetrix GeneChip).

-

Washing and Staining: Wash the chip to remove non-specifically bound cRNA and stain with a fluorescently labeled streptavidin conjugate.

-

Scanning and Data Acquisition: Scan the microarray chip using a high-resolution scanner to detect the fluorescent signals.

RNA-Seq Protocol (General Steps):

-

Library Preparation: Deplete ribosomal RNA (rRNA) from the total RNA. Fragment the remaining RNA and convert it to cDNA. Ligate sequencing adapters to the cDNA fragments.

-

Sequencing: Sequence the prepared library on a next-generation sequencing platform (e.g., Illumina).

-

Data Analysis: Perform quality control of the raw sequencing reads, align the reads to a reference genome, and quantify gene expression levels.

Validation of Gene Expression Changes by RT-qPCR

It is crucial to validate the results from microarray or RNA-seq experiments using a targeted approach like Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).

Protocol:

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR: Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probe-based chemistry. Use primers specific for the genes of interest and at least one stably expressed housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Conclusion and Future Directions

While our understanding of the specific downstream gene expression profile of 17α-dihydroequilin sulfate is still evolving, the available evidence from studies on conjugated equine estrogens provides a solid foundation for future research. The potential involvement of the NF-κB pathway, alongside the classical estrogen receptor signaling, suggests a complex and multifaceted mechanism of action.

Future studies should focus on performing comprehensive transcriptomic and proteomic analyses on cells treated with purified 17α-dihydroequilin sulfate to definitively identify its unique downstream targets. Investigating the role of ERβ in mediating its effects and exploring the activation of other signaling pathways like PI3K/Akt and MAPK/ERK will be crucial for a complete understanding of its biological function. This knowledge will be instrumental in optimizing hormone replacement therapies and developing novel therapeutic strategies targeting specific estrogenic pathways.

References

- Hobi G, Cline JM, Ethun KF, Simillion C, Keller I, Stute P.

- Hobi G, Cline JM, Ethun KF, Simillion C, Keller I, Stute P. Impact of 6 month conjugated equine estrogen versus estradiol-treatment on biomarkers and enriched gene sets in healthy mammary tissue of non-human primates.

- 17β-Dihydroequilin. Wikipedia.

- Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling. PLoS One. 2019;14(1):e0211893.

- Wilcox JG, Stanczyk FZ, Morris RS, Gentzschein E, Lobo RA. Biologic effects of 17 alpha-dihydroequilin sulfate. Fertility and Sterility. 1996;66(5):748-752.

- Mueck AO, Seeger H, Wallwiener D. Effects of Estradiol/Micronized Progesterone vs. Conjugated Equine Estrogens/Medroxyprogesterone Acetate on Breast Cancer Gene Expression in Healthy Postmenopausal Women. International Journal of Molecular Sciences. 2023;24(4):3994.

- Mueck AO, Seeger H, Wallwiener D. Effects of Estradiol/Micronized Progesterone vs. Conjugated Equine Estrogens/Medroxyprogesterone Acetate on Breast Cancer Gene Expression in Healthy Postmenopausal Women. PubMed. 2023.

- Bhavnani BR, Stanczyk FZ. Pharmacology of conjugated equine estrogens: efficacy, safety and mechanism of action. The Journal of Steroid Biochemistry and Molecular Biology. 2014;142:16-29.

- Hepatic steroid sulfatase critically determines estrogenic activities of conjugated equine estrogens in human cells in vitro and in mice. Journal of Biological Chemistry. 2019;294(4):1234-1245.

- 17α-Dihydroequilin. Wikipedia.

- Santos-Osorio M, et al. Activation of PI3K/Akt pathway mediated by estrogen receptors accounts for estrone-induced vascular activation of cGMP signaling. Steroids. 2019;141:17-23.

- Zhang Z, et al. Activation of Estrogen Receptor-Mediated Gene Transcription by the Equine Estrogen Metabolite, 4-Methoxyequilenin, in Human Breast Cancer Cells. Endocrinology. 2007;148(10):4995-5005.

- Guetta V, et al. Effect of 17α-Dihydroequilin Sulfate, a Conjugated Equine Estrogen, and Ethynylestradiol on Atherosclerosis in Cholesterol-Fed Rabbits. Arteriosclerosis, Thrombosis, and Vascular Biology. 1997;17(11):2819-2825.

- Effect of 17 alpha-dihydroequilin sulfate, a conjugated equine estrogen, and ethynylestradiol on atherosclerosis in cholesterol-fed rabbits. PubMed. 1997.

Sources

- 1. Effects of Estradiol/Micronized Progesterone vs. Conjugated Equine Estrogens/Medroxyprogesterone Acetate on Breast Cancer Gene Expression in Healthy Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Estrogen action and cytoplasmic signaling pathways. Part II: the role of growth factors and phosphorylation in estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of 6 month conjugated equine estrogen versus estradiol-treatment on biomarkers and enriched gene sets in healthy mammary tissue of non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of 6 month conjugated equine estrogen versus estradiol-treatment on biomarkers and enriched gene sets in healthy mammary tissue of non-human primates | PLOS One [journals.plos.org]

- 5. Impact of 6 month conjugated equine estrogen versus estradiol-treatment on biomarkers and enriched gene sets in healthy mammary tissue of non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. madbarn.com [madbarn.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Activation of PI3K/Akt pathway mediated by estrogen receptors accounts for estrone-induced vascular activation of cGMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Relevance of Erk1/2-PI3K/Akt signaling pathway in CEES-induced oxidative stress regulates inflammation and apoptosis in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. mdpi.com [mdpi.com]

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Sodium 17α-dihydroequilin Sulfate in Human Plasma

Abstract

This application note describes a comprehensive, step-by-step protocol for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of sodium 17α-dihydroequilin sulfate in human plasma. This guide is intended for researchers, scientists, and drug development professionals who require a reliable bioanalytical method for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving equine estrogens. The methodology detailed herein adheres to the principles of scientific integrity and is grounded in authoritative regulatory guidelines.

Introduction: The Scientific Imperative for Precise Quantification

Sodium 17α-dihydroequilin sulfate is a significant metabolite of equilin, a primary component of conjugated equine estrogens (CEEs) used in hormone replacement therapy. Accurate measurement of this metabolite in biological matrices is crucial for understanding the pharmacokinetics, metabolism, and potential physiological effects of these therapies. The structural similarity of 17α-dihydroequilin sulfate to other endogenous and exogenous estrogens, particularly its 17β-epimer, presents a significant analytical challenge, necessitating a highly selective and sensitive method.

This application note provides a detailed walkthrough of the entire lifecycle of method development, from the foundational scientific principles guiding experimental choices to a validated, step-by-step protocol ready for implementation in a regulated bioanalytical laboratory.

Method Development: A Rationale-Driven Approach

The development of a robust LC-MS/MS method is a systematic process. Each parameter is carefully selected and optimized to ensure accuracy, precision, and reliability.

Mass Spectrometry: Harnessing the Power of Tandem MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its inherent selectivity and sensitivity.[1]

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is the preferred choice for the analysis of sulfated steroids. The sulfate group readily loses a proton to form a negatively charged ion, [M-Na]⁻, which provides a strong and stable signal in the mass spectrometer. This approach offers superior sensitivity compared to positive ion mode for this class of compounds.

-

Multiple Reaction Monitoring (MRM): To achieve the highest degree of selectivity and sensitivity, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves the selection of a specific precursor ion (the deprotonated molecule of interest) and a characteristic product ion formed upon collision-induced dissociation (CID).